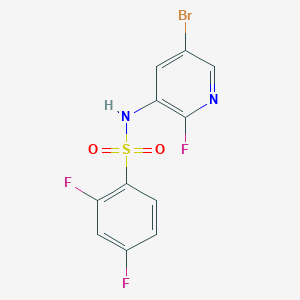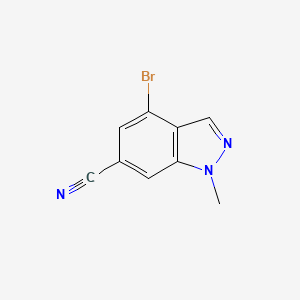
4-bromo-1-methyl-1H-indazole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-methyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 1st position, and a carbonitrile group at the 6th position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide, followed by cyclization to form the indazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper acetate under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Bromo-1-methyl-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
4-Bromo-1-methyl-1H-indazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-bromo-1-methyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
4-Bromo-1H-indazole: Lacks the methyl and carbonitrile groups, making it less versatile in certain reactions.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of a carbonitrile group, leading to different reactivity and applications.
4-Bromo-3-nitro-1H-indazole:
Uniqueness: 4-Bromo-1-methyl-1H-indazole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a carbonitrile group makes it a valuable intermediate in the synthesis of various bioactive molecules.
属性
分子式 |
C9H6BrN3 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC 名称 |
4-bromo-1-methylindazole-6-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-6(4-11)2-8(10)7(9)5-12-13/h2-3,5H,1H3 |
InChI 键 |
HJJJELNEXSYNRY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


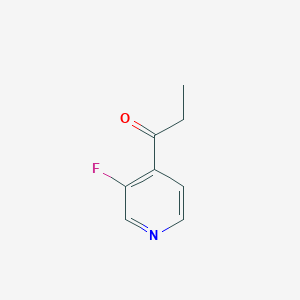
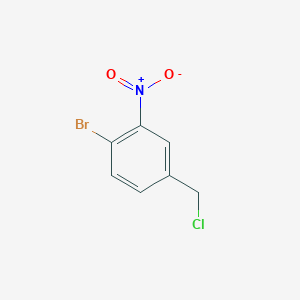
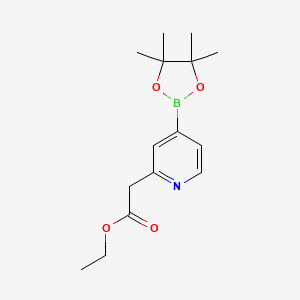

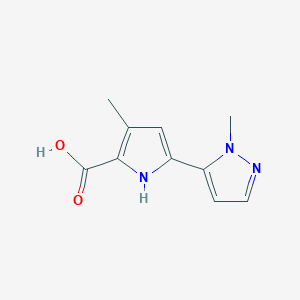
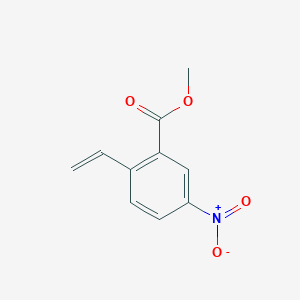



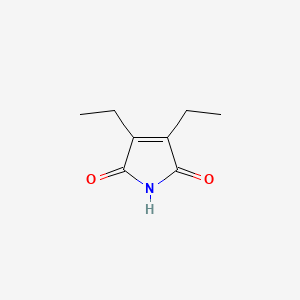
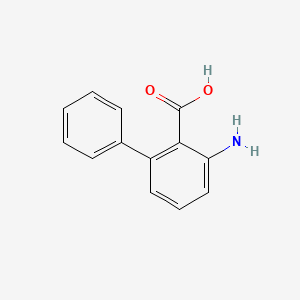

![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
